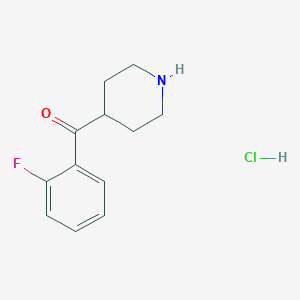

4-(2-Fluorobenzoyl)piperidine hydrochloride

Descripción general

Descripción

The compound "4-(2-Fluorobenzoyl)piperidine hydrochloride" is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed. These compounds are generally used in the synthesis of various heterocyclic scaffolds and have potential applications in drug discovery due to their biological activities.

Synthesis Analysis

The synthesis of related fluorobenzoyl piperidine derivatives involves multiple steps, including the treatment of acid chlorides with different amines or other reactants. For instance, 4-fluorobenzoyl chloride is reacted with methylisonipecotate to form an intermediate, which is then further processed to yield the desired compound . Another example includes the condensation of acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole to obtain novel derivatives . These methods demonstrate the versatility of fluorobenzoyl piperidine derivatives in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques such as IR, 1H NMR, LC-MS, and X-ray diffraction studies. For example, a novel bioactive heterocycle was confirmed to crystallize in the monoclinic crystal system with specific space group P21/c, indicating a stable conformation due to inter and intra-molecular hydrogen bonds . The conformational analysis of a related compound was studied using NMR, revealing the piperidine ring adopts a chair conformation .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions, such as chlorine substitution, reduction of nitro groups, and cyclization to afford various heterocycles . Additionally, the presence of fluorine atoms in these molecules can influence their reactivity and interaction with biological targets, as seen in the antimicrobial studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability and phase transitions, have been investigated using techniques like TGA and DSC. Polymorphism screening suggests that these compounds can crystallize in different forms, which is crucial for their application in drug formulation . The presence of fluorine also affects the lipophilicity and metabolic stability of these compounds, which is important for their pharmacological evaluation .

Aplicaciones Científicas De Investigación

Synthesis and Evaluation in PET Imaging

4-(2-Fluorobenzoyl)piperidine hydrochloride has been explored for its potential in PET imaging. The compound, specifically 4-(4-[18F]-fluorobenzyl)piperidine, was synthesized and evaluated as a PET radioligand targeting NR2B NMDA receptors. However, the study concluded that due to poor brain penetration and significant defluorination in vivo, it's not suitable for imaging NR2B NMDA receptors (Labas et al., 2011).

Pharmacological Evaluation

A series of novel 4-(4-fluorobenzoyl)piperidine derivatives were synthesized and evaluated for their affinity and pharmacological profile targeting serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. These compounds, owing to their high affinity, particularly for the central 5-HT2A receptors, could potentially lead to new atypical antipsychotics (Diouf et al., 1999).

Synthesis Methods

Efficient synthesis methods for compounds involving 4-(2-Fluorobenzoyl)piperidine hydrochloride, such as the synthesis of 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, have been documented. The process involves multiple steps, yielding the compound with a significant overall yield, highlighting the compound's versatility in synthesis applications (Hao Jing-shan, 2006).

Therapeutic Research

The compound has also been a part of therapeutic research, such as its inclusion in new fibrates containing the piperidine moiety. One of the synthesized compounds demonstrated superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to known medications in animal models, showing its potential in therapeutic applications (Komoto et al., 2000).

Safety and Hazards

The compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Propiedades

IUPAC Name |

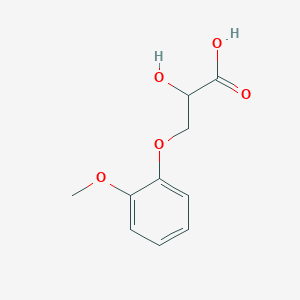

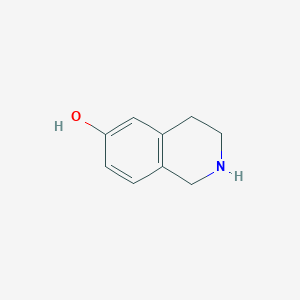

(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCFQMBSDJUUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90525111 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorobenzoyl)piperidine hydrochloride | |

CAS RN |

64671-29-0 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.